2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide
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Overview
Description
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinium ion, a benzoate ester, and an iodide ion, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide typically involves multiple steps, including the formation of the pyridinium ion and the esterification of the benzoate. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide involves its interaction with specific molecular targets and pathways. The pyridinium ion may interact with nucleic acids or proteins, while the benzoate ester may undergo hydrolysis to release active metabolites. The iodide ion may also play a role in the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-Trimethylpyrazin-1-ium iodide
- 2-Chloro-1-methylpyridinium iodide
Uniqueness
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(1-methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5.HI/c1-20-9-4-5-14(12-20)17(21)19-8-10-25-18(22)13-6-7-15(23-2)16(11-13)24-3;/h4-7,9,11-12H,8,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQLJSTZRDZCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)NCCOC(=O)C2=CC(=C(C=C2)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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